
3,7-Dibromo-dibenzofuran
概要
説明
3,7-Dibromo-dibenzofuran is an organic compound with the molecular formula C12H6Br2O . It has an average mass of 325.983 Da and a monoisotopic mass of 323.878540 Da . This compound can be used as an organic electroluminescent device material or as a raw material for organic synthesis for the preparation of electronic components and electronic devices .
Synthesis Analysis
The synthesis of dibenzofuran derivatives, including 3,7-Dibromo-dibenzofuran, has been a topic of recent research . One approach starts with synthesizing dibenzofurans by creating the C–O bond of the furan ring. The formation of dibenzofurans can also be achieved by cyclizing diarylether derivatives . Another method involves using 2-methoxy-2’-amino-4,4’-dibromobiphenyl as a raw material by chemical reaction .
Molecular Structure Analysis
The molecular structure of 3,7-Dibromo-dibenzofuran consists of two benzene rings fused to a central furan ring . The 3D structure may be viewed using specific software .
Chemical Reactions Analysis
While specific chemical reactions involving 3,7-Dibromo-dibenzofuran are not detailed in the search results, it’s known that this compound can be used as a raw material for organic synthesis .
Physical And Chemical Properties Analysis
3,7-Dibromo-dibenzofuran has a density of 1.9±0.1 g/cm3, a boiling point of 396.0±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C. The enthalpy of vaporization is 62.1±3.0 kJ/mol, and the flash point is 193.3±22.3 °C .
科学的研究の応用
Environmental and Health Implications
3,7-Dibromo-dibenzofuran, a derivative of dibenzofurans, has been studied for its environmental and health implications. Research suggests that brominated compounds like 3,7-Dibromo-dibenzofuran may share similar toxicity profiles to their chlorinated homologs, which are known for their detrimental effects on health and the environment. Studies emphasize the need for further investigation into the health effects of these compounds, especially considering the increasing use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
Synthesis and Applications in Organic Chemistry
Dibenzofurans, including derivatives like 3,7-Dibromo-dibenzofuran, have gained attention in organic chemistry due to their practical applications, such as in pharmaceuticals and electronic materials. Efficient and eco-friendly methods for synthesizing these derivatives have been developed, highlighting their significance in various industrial applications (Cho, Roh, & Cho, 2017).
Electrostatic Potential Analysis
The electrostatic potential maps of dibenzofuran and its derivatives, including 3,7-Dibromo-dibenzofuran, have been analyzed to understand their biological activities. This analysis is crucial in determining the interaction of these compounds with biological receptors, which is a key step in assessing their toxicity and other biological activities (Murray, Zilles, Jayasuriya, & Politzer, 1986).
Photophysical and Charge-Transport Properties
Studies on dibenzofuran derivatives have explored their photophysical and charge-transport properties, particularly in the context of phosphorescent organic light-emitting diodes (PHOLEDs). These properties are influenced by the substitution position on the dibenzofuran molecule, impacting the performance and efficiency of PHOLEDs (Lee, Seo, Gong, & Lee, 2013).
Cytotoxic and Antiplatelet Activities
Research has also been conducted on the cytotoxic and antiplatelet activities of dibenzofuran-substituted compounds. These studies are significant in the development of potential therapeutic agents, particularly in the context of cancer treatment and prevention of blood clots (Wang, Chen, Kuo, & Liao, 2004).
特性
IUPAC Name |
3,7-dibromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCYJXFJGQKMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052759 | |
| Record name | 3,7-dibromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibromo-dibenzofuran | |
CAS RN |
67019-91-4 | |
| Record name | 3,7-dibromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dibromodibenzo[b,d]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


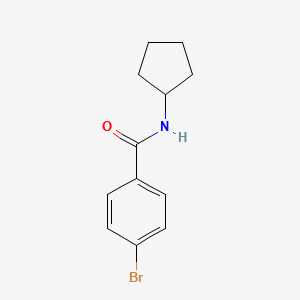

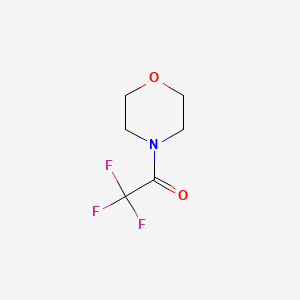
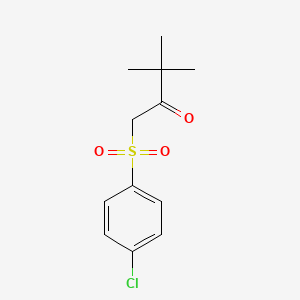
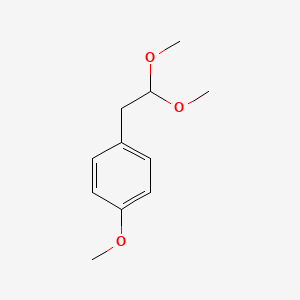
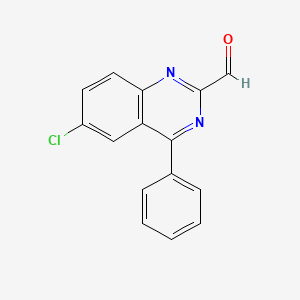
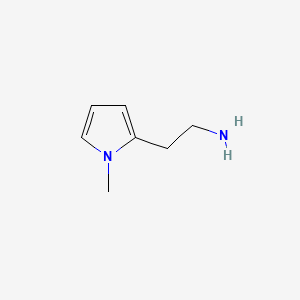
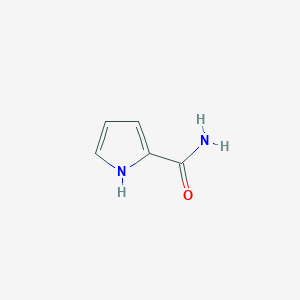
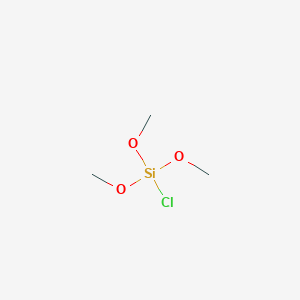
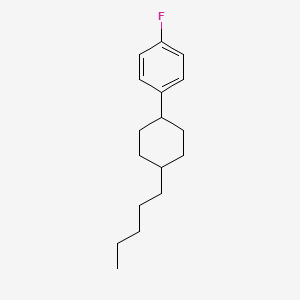
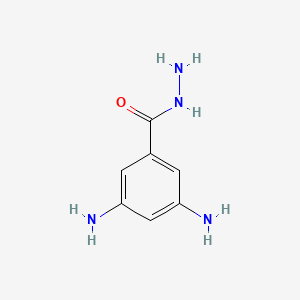
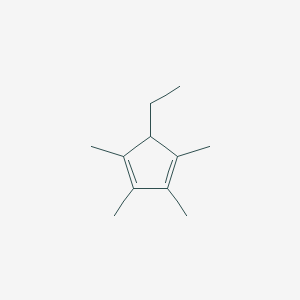
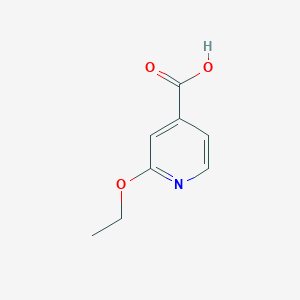
![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)